molecular formula C16H19FN4 B12240067 4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12240067
M. Wt: 286.35 g/mol
InChI Key: BQHXNPMFBKIKES-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorophenyl group.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions, altering its electronic properties and biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the pyrimidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine stands out due to its specific combination of neuroprotective, anti-inflammatory, and ENT inhibitory properties. Its selective inhibition of ENT2 makes it a valuable compound for further research in pharmacology and medicinal chemistry.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

4-ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H19FN4/c1-2-13-11-16(19-12-18-13)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17/h3-6,11-12H,2,7-10H2,1H3

InChI Key

BQHXNPMFBKIKES-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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